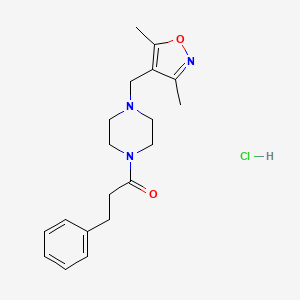
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H26ClN3O2 and its molecular weight is 363.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a piperazine ring, an isoxazole moiety, and a phenylpropanone structure, which contribute to its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
| Component | Description |
|---|---|
| Piperazine Ring | Common scaffold in biologically active molecules. |
| Isoxazole Moiety | Associated with potential activity against various targets. |
| Phenylpropanone Structure | Enhances selectivity and potency against biological targets. |
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, potentially leading to antidepressant effects.
- Antitumor Potential : The compound's structural similarities to known antitumor agents indicate possible cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some studies have highlighted its potential to modulate inflammatory pathways.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the isoxazole moiety may interact with specific receptors or enzymes involved in disease processes.
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of similar compounds on cancer cell lines such as Mia PaCa-2 and PANC-1. Results indicated that compounds sharing structural characteristics with this compound exhibited significant antitumor activity, suggesting a promising avenue for further research in cancer therapeutics .
Case Study 2: Neuropharmacological Effects
Research into neuropharmacological properties revealed that related compounds could modulate serotonin and norepinephrine levels in the brain. This suggests potential applications in treating mood disorders .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Isoxazole Moiety : Achieved through cycloaddition reactions.
- Piperazine Attachment : Involves linking the isoxazole to the piperazine ring via nucleophilic substitution.
- Final Modifications : Tailoring the phenylpropanone structure to enhance biological activity.
Propriétés
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.ClH/c1-15-18(16(2)24-20-15)14-21-10-12-22(13-11-21)19(23)9-8-17-6-4-3-5-7-17;/h3-7H,8-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXKKMDKQOQNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














